molecular formula C25H53NO22P4 B12095464 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-Myo-inositol-3',4',5'-trisphosphate) (aMMoniuM salt)

1,2-dioctanoyl-sn-glycero-3-phospho-(1'-Myo-inositol-3',4',5'-trisphosphate) (aMMoniuM salt)

Cat. No.: B12095464
M. Wt: 843.6 g/mol
InChI Key: IHEBAOZPGYEVIY-UHFFFAOYSA-N
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Description

1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’,5’-trisphosphate) (ammonium salt) is a synthetic phosphoinositide derivative. This compound is a phospholipid, specifically a phosphatidylinositol trisphosphate, which plays a crucial role in cellular signaling pathways. It is often used in biochemical research to study signal transduction processes, particularly those involving phosphoinositide 3-kinases (PI3Ks) and related pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’,5’-trisphosphate) typically involves multiple steps:

    Starting Materials: The synthesis begins with glycerol and myo-inositol as the primary starting materials.

    Acylation: Glycerol is acylated with octanoic acid to form 1,2-dioctanoyl-sn-glycerol.

    Phosphorylation: The acylated glycerol is then phosphorylated to introduce the phospho group at the sn-3 position.

    Inositol Attachment: Myo-inositol is phosphorylated to form inositol trisphosphate, which is then attached to the phosphorylated glycerol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale acylation and phosphorylation reactions are carried out in industrial reactors.

    Purification: The product is purified using techniques such as chromatography to ensure high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’,5’-trisphosphate) undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed by phospholipases to release inositol trisphosphate and diacylglycerol.

    Phosphorylation/Dephosphorylation: It can be phosphorylated or dephosphorylated by kinases and phosphatases, respectively, altering its signaling properties.

Common Reagents and Conditions

    Phospholipases: Enzymes that hydrolyze phospholipids.

    Kinases: Enzymes that add phosphate groups.

    Phosphatases: Enzymes that remove phosphate groups.

Major Products

    Inositol Trisphosphate (IP3): A second messenger involved in calcium signaling.

    Diacylglycerol (DAG): A lipid that activates protein kinase C.

Scientific Research Applications

1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’,5’-trisphosphate) is widely used in scientific research:

    Chemistry: Studying the synthesis and properties of phosphoinositides.

    Biology: Investigating cellular signaling pathways, particularly those involving PI3Ks.

    Medicine: Exploring its role in diseases such as cancer, where PI3K signaling is often dysregulated.

    Industry: Used in the development of biochemical assays and as a research tool in drug discovery.

Mechanism of Action

The compound exerts its effects by participating in cellular signaling pathways:

    PI3K Pathway: It acts as a substrate for PI3Ks, which phosphorylate it to produce phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

    Signal Transduction: PIP3 activates downstream signaling proteins such as AKT, leading to various cellular responses, including growth, survival, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Phosphatidylinositol (4,5)-bisphosphate (PIP2): A precursor in the PI3K pathway.

    Phosphatidylinositol (3,4,5)-trisphosphate (PIP3): A product of PI3K activity.

Uniqueness

1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’,5’-trisphosphate) is unique due to its specific acyl chain composition (octanoyl groups), which affects its solubility and interaction with proteins compared to longer-chain phosphoinositides .

Properties

Molecular Formula

C25H53NO22P4

Molecular Weight

843.6 g/mol

IUPAC Name

azane;[3-[(2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl)oxy-hydroxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate

InChI

InChI=1S/C25H50O22P4.H3N/c1-3-5-7-9-11-13-18(26)41-15-17(43-19(27)14-12-10-8-6-4-2)16-42-51(39,40)47-22-20(28)23(44-48(30,31)32)25(46-50(36,37)38)24(21(22)29)45-49(33,34)35;/h17,20-25,28-29H,3-16H2,1-2H3,(H,39,40)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38);1H3

InChI Key

IHEBAOZPGYEVIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC.N

Origin of Product

United States

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